molecular formula C15H18N4OS B1486484 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 941869-37-0

2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No. B1486484
M. Wt: 302.4 g/mol
InChI Key: FUXSXTLOFWEMSA-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, also known as 2-ATPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the aminothiazole class of compounds, which are used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. 2-ATPP has been used in the synthesis of various molecules, as a reagent in biochemical assays, and as a tool to study the physiological and biochemical effects of various molecules.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research indicates the utility of derivatives related to 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one in the synthesis of compounds with antibacterial properties. For instance, derivatives have been synthesized through microwave-assisted methods, showing effectiveness in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural Characterization and Analgesic Properties

Structural characterization of analgesic derivatives showcases the potential of these compounds in pain management. X-ray analysis has provided insights into the molecular structures and potential analgesic applications of isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).

Anticancer Activity

Compounds synthesized from 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one have shown promising results in anticancer research. New derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential therapeutic applications (Jiang, Xu, & Wu, 2016).

Computational and Spectroscopic Studies

Computational and spectroscopic studies on aminothiazole derivatives have been conducted to understand their electronic and spectroscopic properties. These studies offer insights into the molecular behavior of these compounds, contributing to the development of bioactive molecules (Adeel et al., 2017).

Antiprion Activity

Research into 2-aminothiazoles has unveiled a new class of small molecules with activity against prion diseases. Through structure-activity relationship studies, lead compounds have been identified that exhibit high brain concentrations in animal models, suggesting their utility as therapeutic leads for prion diseases (Gallardo-Godoy et al., 2011).

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c16-15-17-12(11-21-15)10-14(20)19-8-6-18(7-9-19)13-4-2-1-3-5-13/h1-5,11H,6-10H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXSXTLOFWEMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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